N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific applications.
Mechanism of Action
Target of Action
The primary target of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is the Casein Kinase 1 (CK1) family . This family is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ 1, γ 2, γ 3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .
Mode of Action
This compound interacts with its targets by inhibiting the activity of CK1δ and CK1ε . It exhibits a high affinity towards CK1δ . The inhibition of these kinases leads to changes in the phosphorylation status of their substrates, which can affect various cellular processes .
Biochemical Pathways
The CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
The inhibition of CK1δ and CK1ε by this compound can lead to changes in the phosphorylation status of their substrates . This can affect various cellular processes and has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzimidazole with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to a temperature range of 140-200°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Comparison with Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)methylcinnamamide
- 2-(1H-benzo[d]imidazol-2-yl)thioacetamide
- 2-(1H-benzo[d]imidazol-2-yl)quinoline
Comparison: Compared to these similar compounds, N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of the hydroxyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s binding affinity to its molecular targets .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-10-5-9(13-6-14-10)11(19)17-12-15-7-3-1-2-4-8(7)16-12/h1-6H,(H,13,14,18)(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEXOICBNMDVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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